Journal Name:WIREs Nanomedicine and Nanobiotechnology
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A stochastic dynamic mass spectrometric diffusion method and its application to 3D structural analysis of the analytes
WIREs Nanomedicine and Nanobiotechnology ( IF 0 ) Pub Date: 2019-06-26 , DOI: 10.1515/revac-2019-0003
Abstract There is a straightforward line in the recent development of the functional model connecting the experimental mass spectrometric variable intensity of a peak of an analyte ion with its thermodynamic, kinetic and diffusion parameters. It has been shown that the temporal behavior of the outcome intensity obeys a certain law: ${{\text{D}}_{{\text{SD}}}}{\text{ }} = {\text{ }}1.3193{\text{ }} \times {\text{ }}{10^{ - 14}}{\text{ }} \times {\text{ }}A{\text{ }} \times {\text{ }}{{(\overline {{I^2}} - {{(\bar I)}^2})} \over {{{(I - \bar I)}^2}}}.$DSD = 1.3193 × 10−14 × A × (I2¯−(I¯)2)(I−I¯)2. This formula is universally applicable and empirically testable and verifiable. It connects the intensity with the so-called stochastic dynamic diffusion “DSD” parameter. Its application to small-scale research, so far, using soft-ionization electrospray, atmospheric pressure chemical ionization, matrix-assisted laser desorption/ionization or collision-induced dissociation methods has shown that the DSD parameter is linearly connected with the so-called quantum chemical diffusion parameter “DQC,” obtained within Arrhenius’s theory. Therefore, the DSD parameter connects experimental measurable parameters of ions with their three-dimensional (3D) molecular and electronic structures. The corroborated empirical proof, so far, has convincingly argued that the mass spectrometry appears to be not only a robust instrumentation for highly accurate, precise and selective quantification but also is capable of providing the exact 3D molecular structure of the analytes, when it is used complementary to high accuracy methods of the computational quantum chemistry.
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Analysis of initiator content of prepreg by near-infrared spectroscopy
WIREs Nanomedicine and Nanobiotechnology ( IF 0 ) Pub Date: 2022-01-01 , DOI: 10.1515/revac-2022-0035
During the production process of some copper clad laminate (CCL), the content of 3,3,5,7,7-pentamethyl-1,2,4-trioxepane in prepreg can affect the cross-linking and curing degree of resin directly, and thereby affect the properties of CCL. In this article, near-infrared (NIR) spectroscopy combined with partial least square regression using high performance liquid chromatography as a reference method were used for the determination of 3,3,5,7,7-pentamethyl-1,2,4-trioxepane in the CCL production progress. 160 spectra of prepreg samples randomly formed the calibration set, and 50 spectra of prepreg samples formed the validation set. The value of the root mean square error of calibration (w/w) and root mean square error of prediction (w/w) were 0.011% and 0.013% for 3,3,5,7,7-pentamethyl-1,2,4-trioxepane content (%, w/w), and the calculation and validation of the regression equation resulted in high correlation coefficients of 0.99 and 0.98, respectively. The scatter plot value of calibration set which was obtained from the root mean square error of cross-validation (w/w) was 0.015%, and the regression equation resulted in high correlation coefficient of 0.98. The results of the paired t-test revealed that there was no significant difference between NIR and HPLC method. Thus, the results obtained in this study reflect that NIR could be used as a rapid, accurate, and simultaneous technique to determine 3,3,5,7,7-pentamethyl-1,2,4-trioxepane content of prepreg in the production process.
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Application of a xanthene dye, eosin Y, as spectroscopic probe in chemical and pharmaceutical analysis; a review
WIREs Nanomedicine and Nanobiotechnology ( IF 0 ) Pub Date: 2018-06-13 , DOI: 10.1515/revac-2017-0020
Abstract Eosin Y (EY) is an acidic xanthene dye which is mainly used in food stuff and biological staining. Various analytical methods have been reported for the utility of this dye in the quantitative determination of several pharmaceutical compounds, heavy metals in addition to some surfactants and proteins. Most of the applied methods were based on the formation of association complexes between eosin Y and the target analytes in buffered aqueous solutions. The present article represents a comprehensive review for the use of eosin Y as a probe in analytical chemistry.
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Application of SERS quantitative analysis method in food safety detection
WIREs Nanomedicine and Nanobiotechnology ( IF 0 ) Pub Date: 2021-01-01 , DOI: 10.1515/revac-2021-0132
Food safety and quality have gained much attention and the capability to evaluate food quality and safety in a sensitive, rapid, and reliable manner is of great importance in the food industry. Surface-enhanced Raman scattering (SERS) with the advantages of excellent sensitivity, high selectivity, non-destructive nature, and significant enhancement to identify the target has demonstrated a great potential for quick detection of the food sample. The enhancement of Raman signals for SERS is not only related to the interactions between substrates and samples but also the functionalization of substrates to gain SERS active substrates. In the present review, this paper summarized the progress of SERS quantitative analysis and application in food safety detection. The future trends and perspectives were also given.
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An isothermal, non-enzymatic, and dual-amplified fluorescent sensor for highly sensitive DNA detection
WIREs Nanomedicine and Nanobiotechnology ( IF 0 ) Pub Date: 2021-01-01 , DOI: 10.1515/revac-2021-0140
Abstract Sensitive DNA assays are of importance in life science and biomedical engineering, but they are heavily dependent on thermal cycling programs or enzyme-assisted schemes, which require the utilization of bulky devices and costly reagents. To circumvent such requirements, we developed an isothermal enzyme-free DNA sensing method with dual-stage signal amplification ability based on the coupling use of catalytic hairpin assembly (CHA) and Mg2+-dependent deoxyribozyme (DNAzyme). In this study, the sensing system involves a set of hairpin DNA probes for CHA (ensuring the first stage of signal amplification) as well as ribonucleobase-modified molecular beacons that serve as activatable substrates for DNAzymes (warranting the second stage of signal amplification). An experimentally determined detection limit of about 0.5 pM is achieved with a good linear range from 0.5 to 10 pM. The results from spiked fetal bovine serum samples further confirm the reliability for practical applications. The non-thermal cycling, enzyme-free, and dual-amplified features make it a powerful sensing tool for effective nucleic acid assay in a variety of biomedical applications.
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Highly Sensitive and Robust Capillary Electrophoresis-Electrospray Ionization-Mass Spectrometry: Interfaces, Preconcentration Techniques and Applications
WIREs Nanomedicine and Nanobiotechnology ( IF 0 ) Pub Date: 2020-01-01 , DOI: 10.1515/revac-2020-0112
Abstract Capillary electrophoresis (CE) coupled with mass spectrometry (MS) through electrospray ionization (ESI) is a promising alternative technique to liquid chromatography-ESI-MS (LC-ESI-MS) due to its high separation efficiency and high detection sensitivity. A sensitive and robust interface is essential in CE-ESI-MS. Continued development of CE-ESI-MS interfaces in the last decade, including junction-at-the-tip interfaces and sheathless interfaces, has improved the sensitivity and robustness of CE-ESI-MS significantly. The limited loading capacity of CE, one of major reasons that limits the utility of CE as a routine separation method, has also been addressed effectively by the use of in-capillary sample preconcentration techniques, such as transient CITP/CZE and dynamic pH junction. CE-ESI-MS could yield higher sensitivity as compared with the conventional LC-ESI-MS, and, therefore, is capable of identifying more proteins and peptides when the sample amount is very limited, such as single cell analysis. To improve the protein sequence coverage, CE-ESI-MS can also be used as a complementary technique to LC-ESI-MS, or combined with reversed phase LC to form a two dimensional separation technique. CE-ESI-MS is also effective in quantifying targeted peptides/proteins in complex bio-matrix.
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Benzene, toluene, ethylbenzene, and xylene: Current analytical techniques and approaches for biological monitoring
WIREs Nanomedicine and Nanobiotechnology ( IF 0 ) Pub Date: 2020-01-01 , DOI: 10.1515/revac-2020-0116
Abstract Benzene, toluene, ethylbenzene, and xylene (BTEX) are a group of volatile organic compounds that human exposure to them may result in the development of some diseases, including cancer. Biological monitoring plays an important role in exposure assessment of workers occupationally exposed to chemicals. Several metabolites have been proposed for biological monitoring of individuals who are exposed to BTEX. There are a variety of extraction methods and analytical techniques for the determination of unmetabolized BTEX in exhaled air and their urinary metabolites. The present study aimed to summarize and review the toxicokinetics of BTEX and sample preparation and analytical methods for their measurement. Metabolites of BTEX are discussed to find out reliable ones for biological monitoring of workers exposed to these chemicals. In addition, analytical methods for unmetabolized BTEX in exhaled air and their metabolites were reviewed in order to obtain a comparison between them in term of selectivity, sensitivity, simplicity, time, environmental-friendly and cost. Given the recent trends in sample preparation, including miniaturization, automation, high-throughput performance, and on-line coupling with analytical instrument, it seems that microextraction techniques, especially microextraction by packed sorbents are the methods of choice for the determination of the BTEX metabolites.
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Supramolecular solvent-based microextraction techniques for sampling and preconcentration of heavy metals: A review
WIREs Nanomedicine and Nanobiotechnology ( IF 0 ) Pub Date: 2021-01-01 , DOI: 10.1515/revac-2021-0130
Even very low concentrations of heavy metal pollutants have adverse effects on the environment and on human health. Thus, determining even trace concentrations of heavy metals in various samples has attracted a lot of attention. The conventional analytical methods used for the sampling and analysis of heavy metals have some limitations, including the effects of the matrix and their high detection limits. Thus, various methods are used for the pretreatment and concentration of the target analytes, and these methods are time-consuming, expensive, and require the use of toxic solvents. In recent years, supramolecular solvent-based microextraction (SSME), a green analytical strategy, has been used to determine low concentrations of heavy metals in various matrices. This method has unique features such as high enrichment factor, short extraction time, and rapid analysis. In addition, it is cost effective because it consumes less chemical reagents than other methods. Also, it is ecofriendly, and it has good sensitivity and selectivity. Herein, we presented a comprehensive review of the application of the SSME technique for the analysis of heavy metals in water, food, and biological samples. Also, we have provided the distinctive properties of the SSME technique, discussed the challenges that lie ahead, and addressed the potential future trend.
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Metal nanoparticles-based nanoplatforms for colorimetric sensing: A review
WIREs Nanomedicine and Nanobiotechnology ( IF 0 ) Pub Date: 2020-01-01 , DOI: 10.1515/revac-2021-0122
With the progress of analysis technology and nanotechnology, colorimetric detection has become one of the research hotspots in the field of analytical chemistry. Compared with traditional detection methods, the colorimetric method has many advantages, such as high sensitivity, good selectivity, convenience and fast, as well as low cost. In recent years, metal nanoparticles have been introduced into colorimetry, making the research and application of colorimetry develop rapidly. In this work, we summarize the usual colorimetric detection methods based on metal nanoparticles-based nanozymes and their applications in the last five years. We hope that this work will help readers understand the mechanism and practical application value of nanozyme-based colorimetric biosensors. Meanwhile, this work may give some hints and references for future colorimetric detection research to promote the application and development of nanozyme-based colorimetry in biomedical and environmental analysis.
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Novel potentiometric methods for the estimation of bisoprolol and alverine in pharmaceutical forms and human serum
WIREs Nanomedicine and Nanobiotechnology ( IF 0 ) Pub Date: 2021-01-01 , DOI: 10.1515/revac-2021-0129
Two new potentiometric sensors were created for the quantification of bisoprolol fumarate and alverine citrate in bulk pharmaceutical dosage forms and human serum. Bisoprolol and alverine sensors were manufactured by combining potassium tetrakis ( p -chlorophenyl) borate ion pairs to serve as electroactive substances, plasticized poly (vinyl chloride) matrix membranes, and o -nitrophenyl octyl ether. They demonstrated high responses over the concentration ranges of 1.0×10 −6 to 1.0×10 −2 mol L −1 bisoprolol and alverine with close to Nernstian cationic slopes of 52 and 56 mV decade −1 , respectively. The detection limits for bisoprolol and alverine were 2.6×10 −6 and 1.75×10 −6 mol L −1 , respectively. For both medications, the response time was instantaneous (2.0 s). The working pH ranges for bisoprolol and alverine were 4.50–8.50 and 2.00–8.80, respectively. For both sensors, the life cycle was long (3 months). The sensors were used in pharmaceutical dosage types for the assay of bisoprolol and alverine, recording average recoveries of 99.40% and 99.98% respectively and were also successfully used for estimating the two drugs in human serum with an average recovery of 99.60% for both drugs. For all multiple staged interfering materials, the reported latest potentiometric sensor methods displayed high selectivity. The current sensor obtained a high percentage recovery and an excellent relative standard deviation compared with those obtained from previously published methods.
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